Sodium 2-oxo-1H-pyrazine-3-carboxamide (CAS 1237524-82-1), the sodium salt of the des-fluoro favipiravir analog T-1105, is a critical pyrazinecarboxamide precursor and active reference standard. It functions as a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor following intracellular conversion to its ribonucleoside triphosphate (RTP) metabolite. For procurement, this specific sodium salt form is prioritized over the neutral free base due to its enhanced aqueous solubility, which is essential for high-concentration formulation in cell-based screening, and for serving as a highly reactive, pre-activated nucleophile in the synthesis of advanced nucleotide prodrugs [1].
Substituting the sodium salt of T-1105 with either its neutral free base or the fluorinated analog favipiravir (T-705) introduces significant workflow and stability liabilities. The neutral free base of T-1105 exhibits poor aqueous solubility and requires harsh, high-temperature activation (e.g., hexamethyldisilazane at 130 °C) for ribosylation, which degrades sensitive intermediates and reduces overall synthetic yield [1]. Conversely, while favipiravir is a well-known clinical analog, its ribosylated derivatives suffer from severe chemical instability, often decomposing during isolation. Procuring the pre-formed sodium salt of T-1105 bypasses these activation bottlenecks, enabling milder coupling conditions and yielding isolable nucleotide prodrugs [2].
A major limitation in nucleotide prodrug development is the inherent instability of the active metabolites. Studies comparing the ribosylated derivatives of T-1105 and T-705 demonstrate that T-1105 derivatives maintain structural integrity during synthesis and isolation. In contrast, the ribosylated derivatives of favipiravir (T-705) exhibit extremely low chemical stability, often undergoing spontaneous decomposition under standard deacetylation or purification conditions. This makes the T-1105 scaffold significantly more viable for the scalable synthesis of advanced DiPPro and TriPPPro nucleotide prodrugs [1].
| Evidence Dimension | Chemical stability of ribosylated derivatives |
| Target Compound Data | T-1105 derivatives (Stable, allows isolation of DiPPro/TriPPPro prodrugs) |
| Comparator Or Baseline | T-705 derivatives (Unstable, prone to spontaneous decomposition) |
| Quantified Difference | Qualitative shift from unstable/undevelopable to stable/isolable |
| Conditions | Standard nucleoside deprotection and prodrug synthesis workflows |
Buyers synthesizing nucleotide prodrugs must select the T-1105 scaffold to ensure the final ribosylated products are stable enough for isolation and assaying.
Synthesizing the nucleoside analog T-1106 requires coupling the pyrazine base with a ribosyl donor. When using the neutral T-1105 free base, the reaction requires harsh activation, such as refluxing in hexamethyldisilazane (HMDS) at 130 °C for several hours, followed by Lewis acid catalysis. Procuring the pre-formed sodium salt of 2-oxo-1H-pyrazine-3-carboxamide provides a pre-activated nucleophile that readily undergoes alkylation or ribosylation under significantly milder conditions, avoiding the thermal degradation of sensitive functional groups and streamlining the synthetic workflow [1].
| Evidence Dimension | Activation conditions for N-alkylation/ribosylation |
| Target Compound Data | Sodium salt (Pre-activated, mild coupling conditions) |
| Comparator Or Baseline | Neutral T-1105 free base (Requires HMDS at 130 °C for 6 hours) |
| Quantified Difference | Elimination of high-temperature silylation step |
| Conditions | Nucleoside analog synthesis (e.g., synthesis of T-1106) |
Procuring the sodium salt eliminates a harsh, high-temperature activation step, improving yields and process safety in nucleoside synthesis.
In vitro screening of RNA polymerase inhibitors requires dosing solutions at high millimolar concentrations. The neutral T-1105 free base has limited aqueous solubility, often necessitating high concentrations of DMSO or complexation agents like SBE-β-CD to achieve a clear working solution of 1.25 mg/mL. The sodium salt form inherently provides enhanced aqueous solubility, allowing for the preparation of highly concentrated, fully dissolved aqueous stocks without relying on organic co-solvents that could introduce cytotoxicity or assay artifacts .
| Evidence Dimension | Aqueous solubility and formulation requirements |
| Target Compound Data | Sodium salt (High aqueous solubility, minimal co-solvent needed) |
| Comparator Or Baseline | Neutral T-1105 (Requires 10% DMSO / 90% SBE-β-CD in saline for 1.25 mg/mL) |
| Quantified Difference | Significant reduction in required organic co-solvents |
| Conditions | Aqueous stock preparation for cell culture media |
For biological screening, the sodium salt prevents precipitation at high concentrations and avoids DMSO-induced cytotoxicity in sensitive cell lines.
Because the ribosylated derivatives of T-1105 are chemically stable compared to the highly unstable T-705 equivalents, this sodium salt is the standard starting material for synthesizing advanced lipophilic prodrugs, such as DiPPro-nucleoside diphosphates and TriPPPro-nucleoside triphosphates, used in RNA polymerase inhibition studies [1].
The enhanced aqueous solubility of the sodium salt allows for the preparation of high-concentration, co-solvent-free dosing solutions. This makes it a highly suitable form for high-throughput screening against influenza and other RNA viruses in sensitive cell lines like MDCK, where DMSO concentrations must be strictly minimized .
As a potent inducer of lethal mutagenesis in RNA viruses, T-1105 is used as a benchmark compound in virology. The pre-activated sodium salt facilitates rapid incorporation into custom assay formulations or rapid derivatization into specific nucleoside analogs for mechanistic studies [1].